Broad-Spectrum Mediator Inhibition: Unique Activity Against Serotonin and Bradykinin vs. NSAIDs
(S)-Fepradinol (administered as racemate) uniquely inhibited increased vascular permeability induced by all three key inflammatory mediators tested, a property not shared by the comparator NSAID indomethacin [1].
| Evidence Dimension | Inhibition of Increased Vascular Permeability (in vivo) |
|---|---|
| Target Compound Data | Significant inhibition observed against histamine, serotonin, and bradykinin. |
| Comparator Or Baseline | Indomethacin: No inhibitory effect on any of the three mediators. |
| Quantified Difference | Target compound effective against 3/3 mediators; comparator effective against 0/3. |
| Conditions | Rat skin model of acute inflammation, oral dosing of racemic fepradinol at 25 mg/kg. |
Why This Matters
This evidence demonstrates a mechanistic advantage, as the target compound can address inflammation driven by multiple pathways where COX-inhibitors like indomethacin are ineffective.
- [1] Masso, J. M., Conde, J. R., Villar, A. M., & Martorell, J. (1994). EFFECTS OF FEPRADINOL ON RAT ACUTE MODELS OF VASCULAR-PERMEABILITY AND LEUKOCYTE MIGRATION. Agents and Actions, 42(3-4), 118-122. View Source
